1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))
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Overview
Description
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is a chemical compound with the molecular formula C28H26Br2N4+2. . This compound is characterized by its unique structure, which includes a phenylene group linked to two bipyridinium units via methylene bridges. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) typically involves the selective functionalization of an acyclic tetraamine, followed by dimerization and hydrolyzation/tosylation to obtain a 1,4-phenylenebis-methylene bridged hexatosyl acyclic precursor. This precursor is then cyclized to obtain a hexatosyl cyclam dimer, which is subsequently detosylated and basified to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium) Bis(hexafluorophosphate): This compound is similar in structure but contains hexafluorophosphate counterions instead of bromide.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-methylazepanium): This compound features azepanium units instead of bipyridinium.
Uniqueness
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile for various scientific research applications, particularly in the fields of coordination chemistry and materials science .
Properties
Molecular Formula |
C28H24N4+2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2 |
InChI Key |
HMGNIPIZYSIFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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